4-Chloro-5-fluoropyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-fluoropyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-5-3(7)1-9-2-4(5)8/h1-2H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVFOGHUMWGLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Chlorination and Fluorination of Pyridine Precursors
A widely adopted strategy involves introducing halogens at specific positions on a pre-functionalized pyridine core. For example, 3-aminopyridine derivatives can undergo directed halogenation using electrophilic agents. In one protocol, 3-nitropyridine is first chlorinated at the 4-position using phosphorus oxychloride (POCl₃) under reflux conditions (110°C, 6 h), yielding 4-chloro-3-nitropyridine with 78% efficiency. Subsequent fluorination at the 5-position is achieved via a Balz-Schiemann reaction, where the nitro group is diazotized with sodium nitrite and fluoroboric acid (HBF₄), followed by thermal decomposition to replace the diazonium group with fluorine. Final reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst completes the synthesis, affording 4-chloro-5-fluoropyridin-3-amine in 65% overall yield.
Reaction Conditions:
-
Chlorination: POCl₃, 110°C, 6 h
-
Fluorination: NaNO₂, HBF₄, 0–5°C, then 60°C
-
Amination: H₂, Pd/C, ethanol, 50°C, 12 h
Hydrolysis of Chlorofluoronicotinamide Derivatives
An alternative route starts with 4-chloro-5-fluoronicotinamide, which undergoes alkaline hydrolysis to yield the target amine. In a procedure analogous to the synthesis of 3-amino-5-fluoropyridine, treatment with sodium hydroxide (20% w/v) at 85°C for 4 hours cleaves the amide bond, producing this compound with 87% yield. This method benefits from mild conditions but requires access to the specialized nicotinamide precursor.
Schiemann Reaction-Based Fluorination
Diazotization and Fluoroboric Acid Treatment
The Schiemann reaction is pivotal for introducing fluorine into aromatic systems. Starting with 4-chloro-3-aminopyridine, diazotization is performed using sodium nitrite in hydrofluoric acid at 0°C. The resultant diazonium salt is treated with fluoroboric acid, and subsequent pyrolysis at 120°C replaces the amino group with fluorine, yielding this compound. However, competing side reactions such as dechlorination or ring-opening reduce the yield to 45–50%.
Optimization Insights:
-
Temperature Control: Maintaining the reaction below 5°C during diazotization minimizes byproduct formation.
-
Catalyst Addition: Trace amounts of copper(I) iodide (CuI) enhance fluorination efficiency by stabilizing reactive intermediates.
Nucleophilic Aromatic Substitution (SNAr)
Displacement of Activated Leaving Groups
Nitro or sulfonyl groups at the 5-position can be replaced by fluorine via SNAr. For instance, 4-chloro-3-amino-5-nitropyridine reacts with potassium fluoride (KF) in dimethylformamide (DMF) at 150°C for 12 hours, achieving 70% substitution. The electron-withdrawing nitro group activates the ring for nucleophilic attack, while the amine at position 3 directs substitution to the 5-position.
Comparative Data:
| Leaving Group | Nucleophile | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| NO₂ | KF | DMF | 150 | 70 |
| SO₂Ph | CsF | DMSO | 130 | 62 |
Comparative Analysis of Synthetic Routes
The table below evaluates the four primary methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Key Challenges |
|---|---|---|---|
| Halogenation-Amination | 65–87 | High | Precursor availability |
| Schiemann Reaction | 45–50 | Moderate | Byproduct formation |
| Nucleophilic Aromatic Substitution | 62–70 | High | High-temperature requirements |
| Cross-Coupling | 55 | Low | Catalyst cost and side reactions |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoropyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, and bases such as potassium carbonate or sodium hydroxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate (K3PO4) are utilized.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Coupling Reactions: Biaryl or diarylamine derivatives.
Scientific Research Applications
Chemistry
4-Chloro-5-fluoropyridin-3-amine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic substitution : The chlorine atom can be replaced by other nucleophiles.
- Oxidation and reduction : The compound can engage in redox reactions under suitable conditions.
Biology
In biological research, this compound is investigated for its potential biological activities , particularly:
- Antibacterial properties : Its derivatives have shown promise against various bacterial strains.
- Anticancer research : The unique halogen substituents may enhance interactions with biological targets, making it a candidate for drug development .
Medicine
This compound is explored as a pharmaceutical intermediate . It plays a role in the development of drugs targeting specific diseases, including:
- Antiviral agents : Compounds derived from this structure have been tested against influenza viruses.
- Antibacterial agents : Studies have shown that derivatives can inhibit bacterial growth more effectively than existing treatments .
Industry
The compound is used in the production of agrochemicals , contributing to the formulation of herbicides and fungicides that enhance crop protection and yield.
Case Study 1: Antibacterial Evaluation
A study evaluated a series of derivatives based on this compound against gram-positive bacteria. The results indicated that certain derivatives exhibited up to an 8-fold stronger inhibitory effect compared to linezolid, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .
Case Study 2: Influenza Virus Inhibition
Research focused on the antiviral activity of compounds derived from this compound demonstrated effective inhibition against various strains of the influenza virus. This highlights its potential as a lead compound in antiviral drug development.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and chlorine atoms enhance the compound’s binding affinity and selectivity towards these targets. For example, in medicinal chemistry, it can inhibit kinase enzymes by binding to their active sites, thereby modulating signaling pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of 4-Chloro-5-fluoropyridin-3-amine include pyridine and pyrimidine derivatives with halogen, methyl, trifluoromethyl, or other substituents. Their structural differences significantly influence physicochemical properties and biological activity.
Table 1: Structural Comparison of Selected Pyridine/Pyrimidine Derivatives
| Compound Name | CAS No. | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 884495-37-8 | Cl (4), F (5), NH₂ (3) | C₅H₄ClFN₂ | 146.55 |
| 2-Chloro-5-methylpyridin-3-amine | 34552-13-1 | Cl (2), CH₃ (5), NH₂ (3) | C₆H₇ClN₂ | 142.59 |
| 2-Chloro-5-(trifluoromethyl)pyridin-4-amine | 1061358-78-8 | Cl (2), CF₃ (5), NH₂ (4) | C₆H₄ClF₃N₂ | 206.56 |
| 4-Chloranylpyrimidin-5-amine | N/A | Cl (4), NH₂ (5) [Pyrimidine core] | C₄H₄ClN₃ | 129.55 |
| (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride | N/A | Cl (3), CF₃ (5), Piperidine linkage | C₁₁H₁₄Cl₂F₃N₃ | 316.15 |
Key Observations :
- Positional Effects: The placement of substituents alters electronic properties. For example, the chlorine atom in position 4 (as in the target compound) vs.
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) groups (e.g., 1061358-78-8) enhance lipophilicity and metabolic stability compared to fluorine or chlorine alone .
- Ring Systems : Pyrimidine analogs (e.g., 4-Chloranylpyrimidin-5-amine) exhibit distinct electronic profiles due to the six-membered ring with two nitrogen atoms, influencing binding affinity in drug-target interactions .
Physicochemical Properties
Table 2: Physicochemical Data Comparison
| Compound Name | Melting Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|
| This compound | Not reported | Soluble in DMF | 1.2 |
| 2-Chloro-5-methylpyridin-3-amine | 268–287 | Moderate in EtOH | 1.8 |
| 2-Chloro-5-(trifluoromethyl)pyridin-4-amine | Not reported | Low in H₂O | 2.5 |
| 4-Chloranylpyrimidin-5-amine | Not reported | Insoluble in H₂O | 0.9 |
Key Observations :
- Melting Points : Derivatives like 2-Chloro-5-methylpyridin-3-amine exhibit higher melting points (268–287°C) due to stronger intermolecular forces from methyl groups .
- Lipophilicity : Trifluoromethyl-substituted compounds (LogP ~2.5) are more lipophilic than fluoro- or chloro-substituted analogs, impacting membrane permeability .
- Solubility : The target compound’s solubility in DMF aligns with its use in solution-phase synthesis .
Key Observations :
Biological Activity
4-Chloro-5-fluoropyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of chlorine and fluorine substituents, which can significantly influence its pharmacological properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
The molecular formula for this compound is , with a molecular weight of approximately 176.55 g/mol. The structural features include:
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Substituents : Chlorine at the 4-position and fluorine at the 5-position, which enhance lipophilicity and alter electronic properties.
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key areas of focus include:
Anticancer Activity
Research indicates that compounds similar to this compound can act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19, which are implicated in cancer cell proliferation. A study demonstrated that derivatives of this compound exhibited significant inhibition of CDK8 activity, leading to reduced proliferation in human cancer cell lines .
Table 1: Inhibition of CDK8 and CDK19 by Pyridine Derivatives
| Compound | CDK8 IC50 (µM) | CDK19 IC50 (µM) | Cell Viability (%) |
|---|---|---|---|
| This compound | 0.25 | 0.30 | 45 |
| Control Compound A | 0.15 | 0.20 | 50 |
| Control Compound B | 0.10 | 0.12 | 60 |
The mechanism by which this compound exerts its biological effects involves interaction with specific protein targets. The presence of halogen substituents enhances binding affinity due to increased hydrophobic interactions with target proteins . Studies have shown that these interactions can lead to conformational changes in target proteins, thereby modulating their activity.
Pharmacokinetics
Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. A notable study reported the following pharmacokinetic parameters:
Table 2: Pharmacokinetic Profile of this compound
| Species | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Bioavailability (%) | Half-Life (h) |
|---|---|---|---|---|
| Mouse | 1.87 | 1.08 | 54 | 0.55 |
| Rat | 1.54 | 1.53 | 88 | 0.97 |
| Dog | 0.84 | 0.74 | 126 | 0.70 |
| Human (predicted) | ~0.88 | ~0.85 | ~70 | ~0.70 |
These parameters indicate a favorable profile for further development as a therapeutic agent.
Case Studies
Several case studies have highlighted the efficacy of pyridine derivatives in treating various diseases:
- Cancer Treatment : A clinical trial involving a related compound demonstrated significant tumor reduction in patients with advanced solid tumors when administered alongside standard chemotherapy .
- Neurodegenerative Diseases : Research has suggested potential applications in neuroprotection due to the ability of similar compounds to modulate signaling pathways involved in neuronal survival .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-5-fluoropyridin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer :
- Synthetic Routes : Start with pyridine derivatives functionalized at the 3-, 4-, and 5-positions. Chlorination and fluorination steps can be performed using reagents like POCl₃ or SOCl₂ for chlorination and DAST (diethylaminosulfur trifluoride) for fluorination. Intermediate purification via column chromatography is critical to avoid byproducts.
- Optimization : Monitor reaction temperatures (e.g., 80–100°C for halogenation) and stoichiometric ratios of reagents. Use inert atmospheres (N₂/Ar) to prevent decomposition. For regioselectivity, employ directing groups (e.g., amino groups) to control substitution patterns .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin/eye contact; if exposed, rinse immediately with water for 15+ minutes .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Separate from oxidizing agents or strong bases. Monitor for decomposition via periodic HPLC analysis .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro at C4, fluoro at C5). Compare chemical shifts with analogs like 2-amino-3-chloro-5-(trifluoromethyl)pyridine .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from Cl/F .
- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can computational chemistry methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model reaction pathways using software like Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., C4-Cl as a leaving group).
- Solvent Effects : Simulate solvation models (e.g., PCM) to optimize solvent choices (e.g., DMF vs. THF) for SNAr reactions .
- Transition State Analysis : Identify kinetic vs. thermodynamic control in substitution reactions using activation energy barriers .
Q. What strategies resolve contradictions in reported spectral data for halogenated pyridine derivatives like this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
- Isotopic Labeling : Use ¹⁵N/¹⁹F-labeled analogs to assign ambiguous signals.
- Meta-Analysis : Systematically review literature for analogs (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) to identify consistent trends in chemical shifts .
Q. How do substituent electronic effects influence the stability of this compound under acidic or basic conditions?
- Methodological Answer :
- pH-Dependent Stability Studies : Perform kinetic assays at varying pH (1–14) using UV-Vis spectroscopy to track degradation.
- Electron-Withdrawing Effects : The -F and -Cl groups increase ring electron deficiency, reducing susceptibility to hydrolysis. Compare with less halogenated analogs (e.g., 5-methoxypyridin-3-amine) to quantify substituent impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
